molecular formula C29H33N5O3 B4341349 2-AMINO-4-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-4-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B4341349
M. Wt: 499.6 g/mol
InChI Key: WCVVSTNCOYMPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-AMINO-4-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as crystallization, distillation, and chromatography are crucial to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

2-AMINO-4-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential as a drug candidate.

Mechanism of Action

The mechanism by which 2-AMINO-4-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-[4-methoxyphenyl]-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
  • 2-amino-4-[4-morpholinylmethylphenyl]-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Uniqueness

The presence of the morpholinylmethyl group in 2-AMINO-4-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE distinguishes it from similar compounds. This group enhances its solubility and bioavailability, making it a more promising candidate for pharmaceutical applications.

Properties

IUPAC Name

2-amino-4-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-7,7-dimethyl-5-oxo-1-pyridin-3-yl-6,8-dihydro-4H-quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N5O3/c1-29(2)14-23-27(24(35)15-29)26(22(16-30)28(31)34(23)21-5-4-8-32-17-21)19-6-7-25(36-3)20(13-19)18-33-9-11-37-12-10-33/h4-8,13,17,26H,9-12,14-15,18,31H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVVSTNCOYMPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CN=CC=C3)N)C#N)C4=CC(=C(C=C4)OC)CN5CCOCC5)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-AMINO-4-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 2
Reactant of Route 2
2-AMINO-4-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 3
Reactant of Route 3
2-AMINO-4-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 4
Reactant of Route 4
2-AMINO-4-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 5
Reactant of Route 5
2-AMINO-4-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 6
Reactant of Route 6
2-AMINO-4-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.